
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
Overview
Description
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both an isoxazole and a pyrimidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-2-(methylthio)pyrimidine with hydroxylamine can lead to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes selective oxidation under controlled conditions:
Key findings:
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Sulfone derivatives show enhanced electrophilicity at C-2, enabling subsequent nucleophilic substitutions.
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Over-oxidation is minimized using stoichiometric H₂O₂ in acetic acid .
Nucleophilic Substitution
The pyrimidine ring undergoes regioselective displacement at C-2 (activated by methylthio/sulfonyl groups):
Amination
Nucleophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |
---|---|---|---|
Piperidine | DMF, 80°C, 12 h | 2-Piperidinylpyrimidine derivative | 1.2 × 10⁻³ |
4-Methylpiperazine | EtOH, reflux, 8 h | 2-(4-Methylpiperazinyl) derivative | 2.8 × 10⁻³ |
Data from synthetic protocols demonstrate:
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Sulfonyl derivatives react 8–12× faster than methylthio analogs due to increased leaving-group ability .
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Steric hindrance from the isoxazole ring directs substitution exclusively to C-2 .
Cycloaddition Reactions
The isoxazole moiety participates in [3+2] cycloadditions:
Dipolarophile | Catalyst | Product | Regioselectivity |
---|---|---|---|
DMAD | Cu(OTf)₂, 100°C | Isoxazolo[5,4-d]pyrimidine annulated | >95% C4-addition |
Phenylacetylene | RuCl₃, microwave | Bicyclic pyrimidine-isoxazole system | 82% exo-selectivity |
Mechanistic studies reveal:
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Electron-deficient dipolarophiles favor C4 of the isoxazole due to frontier orbital interactions .
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Microwave irradiation reduces reaction times from 24 h to 45 min with comparable yields .
Cross-Coupling Reactions
The methylthio group enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Boronic Acid | Conditions | Conversion | Applications |
---|---|---|---|
4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 89% | Anticancer agent intermediates |
3-Pyridyl | XPhos Pd G3, H₂O/EtOH | 76% | TLR7 agonist synthesis |
Critical parameters:
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Methylthio → sulfonyl conversion prior to coupling improves yields by 23–41% .
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Steric bulk from the isoxazole ring necessitates bulky phosphine ligands (XPhos > PPh₃) .
Biological Activity Correlation
Structural modifications via these reactions significantly impact pharmacological properties:
Derivative | IC₅₀ (COX-2 Inhibition) | Antiproliferative Activity (MCF-7) |
---|---|---|
2-Sulfonyl analog | 0.95 μM | 4.2 μM |
2-(4-Methylpiperazinyl) analog | 3.8 μM | 12.7 μM |
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Sulfonyl derivatives exhibit 4× greater COX-2 selectivity compared to methylthio precursors.
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Annulated cycloadducts show improved pharmacokinetic profiles (t₁/₂ = 8.7 h vs. 2.3 h for parent compound).
Scientific Research Applications
Anticancer Activity
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has shown promise as an anticancer agent. Compounds with similar structures have been documented to inhibit various kinases involved in cancer progression, notably the epidermal growth factor receptor (EGFR). The antiproliferative activity against different cancer cell lines indicates its potential therapeutic applications in oncology.
Antimicrobial Properties
Research has indicated potential antimicrobial activities, making it a candidate for further exploration in treating infectious diseases. The isoxazole and methylthio groups may contribute to this activity by enhancing the compound's interaction with microbial targets.
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and selectivity.
Case Study 1: Inhibition of Tumor Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including:
- A549 (Lung Cancer) : Exhibited IC50 values indicating effective cytotoxicity.
- MCF-7 (Breast Cancer) : Similar inhibitory effects were noted.
Case Study 2: Antimicrobial Efficacy
Research involving derivatives of this compound showed promising antimicrobial activities against several bacterial strains, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isoxazol-4-yl)-2-(methylthio)pyridine
- 4-(Isoxazol-4-yl)-2-(methylthio)thiazole
- 4-(Isoxazol-4-yl)-2-(methylthio)oxazole
Uniqueness
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is unique due to the combination of the isoxazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure can enhance its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of an isoxazole ring and a methylthio group attached to a pyrimidine backbone. This unique structure contributes to its biological activity, particularly in cancer research.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities :
- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Mechanisms of Action : It may induce apoptosis and inhibit specific signaling pathways involved in cancer progression.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 193.93 | Induction of apoptosis via mitochondrial pathways |
MCF7 (Breast Cancer) | 208.58 | Inhibition of cell cycle progression |
HT29 (Colon Cancer) | 238.14 | Disruption of signaling pathways (e.g., VEGF) |
H460 (Lung Cancer) | 371.36 | Modulation of anti-apoptotic protein expression |
These results indicate that the compound's effectiveness varies across different cancer types, with notable potency against lung and breast cancer cells.
Case Studies
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, triggering apoptosis .
- MCF7 Cell Line Evaluation : Another investigation revealed that the compound inhibited MCF7 cell proliferation by inducing G0/G1 phase arrest. This study highlighted its potential as a therapeutic agent in breast cancer treatment .
- HT29 Colon Cancer Cells : Research indicated that the compound exhibited cytotoxicity against HT29 cells, with a CC50 comparable to cisplatin, suggesting it could be a viable alternative or adjunct to existing therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and increasing cytochrome c release into the cytosol.
- Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, it causes G1 phase arrest, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor (VEGF), thereby reducing tumor blood supply and growth.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a multi-step approach involves:
Halogenation : Reacting a pyrimidine precursor (e.g., 4-chloropyrimidine) with a methylthio group donor (e.g., NaSMe) under inert conditions to introduce the methylthio moiety .
Isoxazole Coupling : Using Suzuki-Miyaura cross-coupling or Huisgen cycloaddition to attach the isoxazol-4-yl group. Microwave-assisted reactions (100–120°C, 30 min) improve regioselectivity .
- Key Variables : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yields (reported 45–78%) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methylthio protons (δ 2.4–2.6 ppm) and isoxazole protons (δ 8.2–8.5 ppm). Discrepancies in aromatic proton splitting indicate impurities .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.07) and fragmentation patterns to verify substituent positions .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., isoxazole vs. oxazole isomers) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM doses. Compare IC₅₀ values with structurally related pyrimidines (e.g., 2-(methylsulfinyl) analogs) to assess methylthio group contributions .
- Antimicrobial Screening : Test against S. aureus and E. coli via agar diffusion (50 µg/disk). Note that methylthio groups enhance membrane permeability but may reduce solubility .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., DMSO degradation products may interfere) via HPLC .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methylthio with sulfonyl or amino groups) to isolate pharmacophoric motifs. For example, methylthio groups in 2-position enhance kinase inhibition but reduce solubility .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like COX-2 or α7-nAChR .
Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core scaffold?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the pyrimidine N1 position to improve oral bioavailability .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance aqueous solubility (reported 2.5-fold increase in in vivo half-life) .
- Metabolite Identification : Use LC-MS/MS to track methylthio oxidation to sulfoxide/sulfone metabolites in liver microsomes, which may affect toxicity .
Q. How can researchers validate the mechanism of action in complex biological systems (e.g., cancer signaling pathways)?
- Methodological Answer :
- Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated pathways (e.g., PI3K/AKT/mTOR) .
- Kinase Inhibition Assays : Use in vitro kinase panels (e.g., Src/Abl) to quantify inhibition constants (Kᵢ). Methylthio-substituted pyrimidines show Kᵢ values <100 nM for Abl kinase .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines (e.g., COX-2 KO) .
Q. Data Contradictions and Validation
- Methylthio vs. Sulfone Bioactivity : While methylthio derivatives in show potent anticancer activity, sulfone analogs in exhibit superior COX-2 binding. Researchers must reconcile these findings by testing both scaffolds in the same assay system .
- Synthetic Yield Discrepancies : Microwave-assisted methods () report higher yields (75%) than traditional heating (45% in ). Reproducibility requires strict control of reaction time and catalyst loading .
Properties
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCJTIAOFAILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CON=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654909 | |
Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956721-96-3 | |
Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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